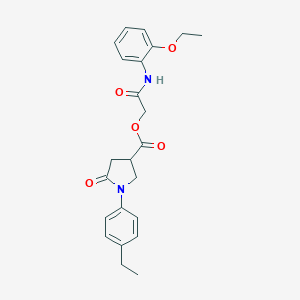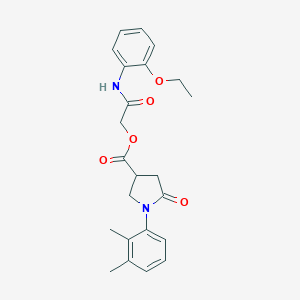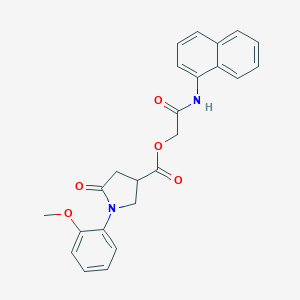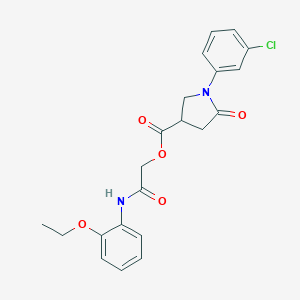![molecular formula C15H12BrCl2NO3 B270957 N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Br-MCC" and is known for its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of Br-MCC involves the inhibition of specific enzymes and receptors in biological systems. It has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This can be useful in understanding the role of proteases in various biological processes, such as inflammation and cancer. Br-MCC has also been shown to bind to certain receptors in the brain, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Br-MCC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect protein degradation and cellular signaling pathways. Br-MCC has also been shown to affect neurotransmitter release and neuronal activity in the brain, which can have a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Br-MCC in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. However, one limitation of using Br-MCC is its specificity for certain enzymes and receptors. This can make it difficult to use in certain experiments that require a broader range of targets.
Direcciones Futuras
There are several future directions for the use of Br-MCC in scientific research. One area of interest is its potential use in developing new drugs for neurological disorders. Br-MCC has been shown to affect neurotransmitter release and neuronal activity, which can be useful in developing new drugs for conditions such as depression and anxiety. Another area of interest is its potential use in understanding the role of proteases in cancer. Br-MCC has been shown to inhibit the activity of certain proteases, which can be useful in developing new cancer therapies. Overall, Br-MCC has a wide range of potential applications in scientific research and is an important tool for understanding biological systems.
Métodos De Síntesis
The synthesis of Br-MCC involves the reaction of 4-bromo-2,3-dichlorobenzoic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent. The resulting product is then treated with an amine to form the final compound. This method has been optimized to produce high yields of pure Br-MCC, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
Br-MCC has been studied extensively for its potential use in scientific research. It is commonly used as a tool for studying the function of specific proteins and enzymes in biological systems. Br-MCC has been shown to inhibit the activity of certain enzymes, which can be useful in understanding their role in various biological processes. It has also been used to study the structure and function of certain receptors in the brain, which can be useful in developing new drugs for neurological disorders.
Propiedades
Nombre del producto |
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C15H12BrCl2NO3 |
Peso molecular |
405.1 g/mol |
Nombre IUPAC |
N-(4-bromo-2,3-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-7-1-2-8(13(18)12(7)17)19-14(20)10-5-3-6-9(4-5)22-15(21)11(6)10/h1-2,5-6,9-11H,3-4H2,(H,19,20) |
Clave InChI |
QXSWRHUFVJWLPM-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3 |
SMILES canónico |
C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)